2-[(3R)-3-Piperidyl]pyridine diHCl
Description
Contextualization within Heterocyclic Chemistry and Bioactive Alkaloids
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of a vast number of biologically active molecules. Among these, nitrogen-containing heterocycles like piperidine (B6355638) and pyridine (B92270) are of paramount importance. nih.govresearchgate.net The piperidine ring, a saturated six-membered heterocycle, is a common motif in numerous natural alkaloids and synthetic pharmaceuticals. nih.gov Similarly, the aromatic pyridine ring is a key structural component in many vitamins, coenzymes, and drugs. researchgate.net
The combination of these two rings in the 2-(3-piperidyl)pyridine structure gives rise to a scaffold that is found in several bioactive natural products. A well-known example is anabasine, the (S)-enantiomer of 2-(piperidin-3-yl)pyridine (B1590756), which is a naturally occurring alkaloid. The study of such alkaloids and their synthetic analogues, like the (R)-enantiomer, is a vibrant area of research, as these compounds often exhibit significant physiological effects. smolecule.com
Significance of the Piperidine-Pyridine Scaffold in Medicinal Chemistry
The chirality of the piperidine ring at the 3-position is a critical determinant of biological activity. The distinct three-dimensional arrangement of the (R)- and (S)-enantiomers leads to different interactions with chiral biological targets, often resulting in one enantiomer being significantly more potent or having a different pharmacological profile than the other. This underscores the importance of enantioselective synthesis to produce single-enantiomer compounds for therapeutic applications.
Overview of Current Research Trajectories for 2-[(3R)-3-Piperidyl]pyridine diHCl
Current research involving 2-[(3R)-3-Piperidyl]pyridine is multifaceted, primarily focusing on its utility as a chiral building block for more complex molecules and its potential as a ligand for various biological targets.
One significant area of investigation is its use in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, and the development of selective nAChR modulators is a key goal in neuroscience research. The specific stereochemistry of the (R)-enantiomer is crucial for its binding affinity and functional activity at different nAChR subtypes.
Furthermore, the 2-[(3R)-3-Piperidyl]pyridine scaffold has been explored as a foundational structure for creating dual-target ligands. For instance, it has been used in the rational design of compounds with high affinity for both the histamine (B1213489) H3 receptor (H3R) and the sigma-1 (σ1) receptor, which may offer synergistic therapeutic benefits for complex central nervous system disorders.
The synthesis of enantiomerically pure 2-[(3R)-3-Piperidyl]pyridine remains a key focus of research. Various synthetic strategies have been developed, including asymmetric hydrogenation of the corresponding pyridine derivatives and other stereoselective methods to ensure the production of the desired (R)-enantiomer. researchgate.netdicp.ac.cn These synthetic advancements are crucial for providing the necessary quantities of this chiral building block for further research and development.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16Cl2N2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
2-[(3R)-piperidin-3-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H/t9-;;/m1../s1 |
InChI Key |
PLUYLODTLVNANT-KLQYNRQASA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=CC=N2.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for 2 3r 3 Piperidyl Pyridine Dihcl
Development of Stereoselective Syntheses for the (3R)-Piperidine Moiety
A critical challenge in the synthesis of 2-[(3R)-3-Piperidyl]pyridine is the introduction of the chiral center in the piperidine (B6355638) ring with high enantiomeric purity. Two primary strategies are employed: the separation of enantiomers from a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer (asymmetric synthesis).
Chiral Resolution Techniques for Enantiomeric Purity
Chiral resolution is a classical and widely practiced method for separating racemic mixtures into their constituent enantiomers. sigmaaldrich.com This approach involves synthesizing the racemic version of a key intermediate, such as 2-(3-piperidyl)pyridine, and then separating the (R) and (S) enantiomers.
Diastereomeric Salt Crystallization: The most common resolution technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or (S)-mandelic acid. sigmaaldrich.com This reaction forms a pair of diastereomeric salts. As diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent system. sigmaaldrich.com For instance, a racemic piperidine derivative can be reacted with an enantiomerically pure acid. The resulting diastereomeric salts, (R)-piperidine-(R)-acid and (S)-piperidine-(R)-acid, will exhibit different solubilities, allowing one to crystallize preferentially. After separation, the desired salt is treated with a base to neutralize the resolving agent, yielding the enantiomerically pure (R)-piperidine. A case study in the synthesis of the drug duloxetine (B1670986) demonstrates this principle, where a racemic alcohol is resolved using (S)-mandelic acid to precipitate the desired diastereomeric salt. sigmaaldrich.com
Enzymatic Kinetic Resolution: Another powerful technique is enzymatic kinetic resolution. Enzymes, being inherently chiral, can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For example, lipases are frequently used for the enantioselective acetylation of racemic alcohols or amines. organic-chemistry.org In a typical process for a precursor like 1-(2-pyridyl)ethanol, a lipase (B570770) such as Candida antarctica lipase (CAL) can be used to acetylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted (or vice versa). organic-chemistry.org The resulting acetylated product and the unreacted starting material can then be separated by standard chromatographic methods.
| Resolution Technique | Principle | Common Resolving Agents/Catalysts |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Tartaric acid, Mandelic acid, Camphorsulfonic acid, Brucine. sigmaaldrich.com |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction proceeds at a different rate for each enantiomer. | Lipases (e.g., Candida antarctica lipase), Proteases, Acylases. organic-chemistry.org |
Asymmetric Synthesis Approaches for Piperidine Ring Formation
To avoid the inherent 50% loss of material in classical resolution, asymmetric synthesis has become the preferred strategy. These methods use chiral catalysts or auxiliaries to directly form the desired (3R)-piperidine stereocenter in high enantiomeric excess (ee).
Catalytic Asymmetric Hydrogenation: One of the most efficient methods for producing chiral piperidines is the asymmetric hydrogenation of pyridine (B92270) derivatives. orgsyn.org This involves the reduction of a substituted pyridinium (B92312) salt using a transition metal catalyst (e.g., Iridium, Rhodium, Ruthenium) complexed with a chiral ligand. orgsyn.orgsynthesisspotlight.com For example, N-benzylpyridinium salts can be hydrogenated with an Iridium catalyst bearing a chiral P,N-ligand to yield α-substituted piperidines with enantiomeric ratios as high as 99.3:0.7. synthesisspotlight.com The choice of metal, ligand, and reaction conditions is crucial for achieving high stereoselectivity.
Chemo-enzymatic and Biocatalytic Methods: The combination of chemical synthesis and biocatalysis offers a sustainable and highly selective route. nih.gov Transaminases, for instance, can be used for the asymmetric amination of a 3-piperidone precursor to directly yield (R)-3-aminopiperidine derivatives with high optical purity. frontiersin.org More complex cascades, involving an amine oxidase and an ene-imine reductase, can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov These enzymatic methods operate under mild conditions and offer excellent stereocontrol.
Other Asymmetric Approaches: A variety of other powerful asymmetric reactions have been developed. These include:
Rhodium-catalyzed Asymmetric Reductive Heck Reaction: This method couples arylboronic acids with activated dihydropyridines to form 3-substituted tetrahydropyridines, which can then be reduced to the final piperidine. rsc.orgresearchgate.net
[2+2+2] Cycloadditions: A rhodium(I) catalyst can facilitate the asymmetric cycloaddition of an alkyne, alkene, and isocyanate to construct the piperidine scaffold with high enantioselectivity. researchgate.net
Ring Expansion: Chiral β-hydroxy piperidines can be synthesized via a catalytic asymmetric deprotonation of N-Boc pyrrolidine (B122466), followed by trapping with an aldehyde and subsequent ring expansion. researchgate.net
Strategies for the Pyridine-Piperidine Core Assembly
Connecting the presynthesized or in situ generated (3R)-piperidine ring to the 2-position of a pyridine ring is the next key synthetic step. This can be achieved through direct bond formation or by constructing one ring onto the other.
Direct Carbon-Carbon and Carbon-Nitrogen Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. orgsyn.org
Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound and an organohalide. libretexts.org To form the 2-[(3R)-3-Piperidyl]pyridine core, one could couple a 2-halopyridine (e.g., 2-bromopyridine) with a suitably protected (3R)-piperidylboronic acid or ester. The reaction is catalyzed by a palladium(0) species and requires a base. The development of specialized phosphine (B1218219) ligands has enabled the efficient coupling of nitrogen-containing heterocycles, which can otherwise inhibit the catalyst. organic-chemistry.org The coupling yields for 3-halopyridines are often higher than for 2-halopyridines. mdpi.com
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. youtube.com While not directly applicable for the C-C bond in 2-[(3R)-3-Piperidyl]pyridine, it is a fundamental strategy for synthesizing related structures where the piperidine is linked via its nitrogen atom to an aromatic ring. The principles of using palladium catalysts with specialized ligands to couple heterocyclic substrates are shared with C-C coupling methods. rsc.orgresearchgate.net
| Coupling Reaction | Bond Formed | Reactants | Catalyst System |
| Suzuki-Miyaura | Carbon-Carbon | (3R)-Piperidylboronic ester + 2-Halopyridine | Pd(0) catalyst (e.g., Pd(OAc)₂), phosphine ligand, base. organic-chemistry.orglibretexts.org |
| Buchwald-Hartwig | Carbon-Nitrogen | Aryl Halide + Amine | Pd(0) catalyst, phosphine ligand, base. youtube.com |
Intramolecular Cyclization and Heterocycle Annulation Approaches
Instead of coupling two pre-formed rings, the target structure can be assembled by building one ring onto the other through cyclization.
Oxidative Amination: An enantioselective approach developed by Liu and colleagues uses a palladium catalyst with a pyridine-oxazoline ligand to achieve the oxidative amination of non-activated alkenes. orgsyn.org This method can form a substituted piperidine ring by cyclizing a substrate containing both an amine and an alkene at the appropriate positions.
Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction, a powerful tool for constructing six-membered nitrogen heterocycles, can be rendered asymmetric through the use of chiral catalysts. This cycloaddition between an imine and a diene can be designed to form the polysubstituted piperidine ring with excellent control over the relative and absolute stereochemistry. researchgate.net
Optimization of Dihydrochloride (B599025) Salt Formation for Research Applications
For research and development, active pharmaceutical ingredients (APIs) are often converted into salt forms to improve properties like solubility, stability, and handling. sigmaaldrich.comnih.gov Since 2-[(3R)-3-Piperidyl]pyridine contains two basic nitrogen atoms (one on the pyridine ring and one on the piperidine ring), it readily forms a dihydrochloride (diHCl) salt. The optimization of this salt formation is crucial for ensuring consistent material properties.
The formation of a stable, crystalline salt from a weakly basic drug is governed by several physicochemical factors, including the pKa of the drug, the pH of the crystallization medium, and the solubility product (Ksp) of the salt. nih.gov Salt formation is generally favored when the difference in pKa between the base (the drug) and the acid (HCl) is greater than 3.
Key optimization parameters include:
Stoichiometry: Precise control over the addition of two molar equivalents of hydrochloric acid is necessary to ensure the formation of the dihydrochloride salt rather than a mixture of the mono-hydrochloride, di-hydrochloride, and free base.
Solvent Selection: The choice of solvent is critical. The solvent must dissolve the free base but provide low solubility for the resulting diHCl salt to ensure high crystallization yield. Mixtures of solvents, such as ethanol/ether or isopropanol/acetone, are often used to fine-tune solubility and control the crystallization process.
Crystallization Conditions: The cooling rate, agitation speed, and final temperature all influence the crystal size, morphology, and polymorphic form. mdpi.com A controlled, slow cooling profile generally yields larger, more ordered crystals, which are easier to filter and handle.
Polymorph Control: Many pharmaceutical salts can exist in different crystal forms, or polymorphs, which have the same chemical composition but different solid-state structures and, consequently, different physical properties (e.g., solubility, stability). nih.govnih.gov Polymorph screening is performed by crystallizing the salt under a wide variety of conditions (different solvents, temperatures, etc.) to identify all possible forms and determine the most stable one for development. mdpi.com Techniques like X-ray powder diffraction (XRPD) are used to characterize the resulting solid forms.
By carefully controlling these parameters, a reproducible process for generating 2-[(3R)-3-Piperidyl]pyridine diHCl with consistent purity, crystallinity, and polymorphic form can be established.
Preclinical Pharmacological Characterization of 2 3r 3 Piperidyl Pyridine Dihcl
In Vitro Receptor Binding and Functional Assays
Characterization of Nicotinic Acetylcholine (B1216132) Receptor Subtype Selectivity (e.g., α4β2, α7)
The interaction of 2-[(3R)-3-Piperidyl]pyridine and its analogs with nicotinic acetylcholine receptor (nAChR) subtypes, especially the α4β2 and α7 subtypes, has been a primary focus of research. These two subtypes are the most prevalent in the mammalian brain and are key targets for drugs aimed at improving cognitive function. nih.gov
In vitro studies using radioligand binding assays have been employed to determine the affinity of these compounds for different nAChR subtypes. For instance, a study investigating pyridine (B92270) alkaloids found that a related compound, DINIC, showed a strong binding affinity for the α4β2-nAChR subtype while displaying no inhibition at the α7-nAChR subtype, indicating its selectivity. nih.gov The affinity is often quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Assay Method |
| DINIC | α4β2-nAChR | 1.18 µM | [3H]-nicotine displacement |
| DINIC | α7-nAChR | No inhibition observed | [3H]-methyllycaconitine displacement |
This table presents data on the binding affinity of a related pyridine alkaloid, DINIC, to different nAChR subtypes.
The stereochemistry of the piperidine (B6355638) ring in 2-(piperidin-3-yl)pyridine (B1590756) analogues is a critical factor in their biological activity and receptor interaction. Computational molecular docking studies are often used to predict how these ligands bind to their receptor targets, providing insights into the structural basis for their selectivity.
Exploration of Interactions with Other Neurotransmitter Receptor Systems
To understand the broader pharmacological profile of 2-[(3R)-3-Piperidyl]pyridine and related compounds, their interactions with other neurotransmitter systems have been investigated. Research has shown a high degree of selectivity for nAChRs over other receptors.
For example, piperidine-based ligands have demonstrated high affinity for the human H3 receptor, with some derivatives showing Ki values in the low nanomolar range. However, at concentrations where they potently bind to the H3 receptor, their interaction with monoamine transporters (dopamine, serotonin, and norepinephrine (B1679862) transporters) is negligible, suggesting a lower likelihood of side effects associated with these systems.
Studies on related pyridine alkaloids have also shown a lack of displacement of specific ligands at a range of other neuronal receptors, including GABAA receptors. nih.gov This selectivity is a desirable characteristic in drug development. Some research has pointed to an indirect interaction between nicotine (B1678760) and the NMDA receptor, which is important for the addictive properties of nicotine. nih.gov
Enzyme Modulation and Inhibition Profiling (e.g., Cholesterol 24-Hydroxylase)
Recent research has explored the potential of 3-piperidinyl pyridine derivatives as inhibitors of Cholesterol 24-Hydroxylase (CH24H or CYP46A1). nih.govacs.org CH24H is a brain-specific enzyme that plays a crucial role in cholesterol metabolism in the brain by converting cholesterol to 24S-hydroxycholesterol (24HC). nih.govacs.org
Structure-based drug design has led to the development of potent and selective CH24H inhibitors. nih.govacs.org One such derivative, a 4-(4-methyl-1-pyrazolyl)pyridine compound, demonstrated a high inhibitory potency with an IC50 value of 8.5 nM. nih.gov X-ray crystallography has revealed the unique binding mode of these inhibitors to the CH24H enzyme. nih.govacs.org
| Compound | Target Enzyme | Inhibitory Potency (IC50) |
| 4-(4-methyl-1-pyrazolyl)pyridine derivative 17 | Cholesterol 24-Hydroxylase (CH24H) | 8.5 nM |
This table shows the inhibitory potency of a novel 3-piperidinyl pyridine derivative against CH24H.
Furthermore, some pyridine alkaloids, such as anabasamine, have been found to exhibit weak but selective anti-acetylcholinesterase properties. nih.gov
In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)
Assessment in Animal Models of Central Nervous System Functions (e.g., cognition, behavior)
The potential of nAChR ligands to enhance cognitive function has been extensively studied in various animal models. nih.gov Numerous studies have shown that nicotine and other nAChR ligands can improve multiple cognitive domains, including attention, learning, and memory. nih.govnih.govresearchgate.net
A series of 3-(aryloxy)pyridines were found to enhance retention for passive avoidance learning in mice, a test used to screen for compounds with potential therapeutic benefits for cognitive disorders. nih.gov One of the most active compounds in this series was 3-phenoxypyridine. nih.gov
The effects of these compounds on behavior are also assessed. For example, studies have investigated the role of mGluR5 receptor antagonists, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), on behavioral responses to nicotine. nih.gov MPEP was found to reduce nicotine self-administration in animal models, suggesting that mGluR5 receptors are important in mediating the effects of contextual cues in conditioned behavioral responses to nicotine. nih.gov
Evaluation in Animal Models of Relevant Disease States (e.g., anti-inflammatory, antimicrobial)
The therapeutic potential of pyridine derivatives extends beyond the central nervous system. Their anti-inflammatory and antimicrobial properties have also been evaluated in preclinical models.
Anti-inflammatory Activity: Pharmacological studies have assessed the anti-inflammatory activity of various piperidine derivatives. nih.gov Certain structural features, such as the introduction of cyclohexyl and allyl radicals, have been shown to impart anti-inflammatory and immunosuppressive activity. nih.gov Piperine, a compound containing a piperidine ring, has also shown anti-inflammatory potential in both in-silico and in-vitro studies. nih.gov
Antimicrobial Activity: Pyridine and its derivatives are recognized for their broad range of biological activities, including antimicrobial and antiviral effects. nih.govmdpi.com The geometry of the pyridine molecule, influenced by the presence of other heterocyclic rings or functional groups, determines its interaction with specific proteins and its antimicrobial selectivity. nih.govmdpi.com
Numerous studies have synthesized and evaluated novel pyridine derivatives for their antibacterial and antifungal activities against various microbial strains. researchgate.netmdpi.comnih.gov For instance, certain 2-aminopyridine (B139424) derivatives have demonstrated significant activity against Gram-positive bacteria like S. aureus and B. subtilis. mdpi.com Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria. nih.gov
Based on a comprehensive search of publicly available scientific literature, no specific preclinical studies investigating the receptor occupancy and target engagement of 2-[(3R)-3-Piperidyl]pyridine diHCl in the animal brain could be identified.
Therefore, it is not possible to generate an article with the detailed research findings and data tables as requested under the specified outline. The absence of publicly accessible research on this particular aspect of the compound's preclinical pharmacological characterization prevents the creation of an accurate and scientifically supported document.
Structure Activity Relationship Sar and Structural Biology of 2 3r 3 Piperidyl Pyridine Dihcl Analogues
Elucidation of Stereochemical Requirements for Biological Activity and Selectivity
Stereochemistry, the spatial arrangement of atoms within a molecule, is a paramount determinant of the biological activity for 2-[(3R)-3-Piperidyl]pyridine analogues. The chirality at the C-3 position of the piperidine (B6355638) ring is particularly crucial for receptor binding and functional potency.
The (R)-configuration at the third carbon (C-3) of the piperidine ring plays a pivotal role in the interaction of these ligands with their target receptors. This specific stereochemistry dictates the precise orientation of the piperidine ring and its substituents, which is critical for optimal binding. For instance, in analogues of (R)-3-(piperidin-2-yl)pyridine, the (R)-enantiomer often exhibits a higher affinity for its target receptors compared to its (S)-counterpart. This preference highlights the importance of the spatial arrangement for a productive ligand-receptor interaction. Molecular docking studies, which predict the binding orientation of a ligand to a receptor, have been instrumental in understanding these interactions, particularly with nAChRs.
Research has consistently shown that enantiomers and diastereomers of piperidinyl-pyridine derivatives can possess markedly different pharmacological profiles. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.
The significance of stereochemistry is well-documented. For example, while the (S)-enantiomer of 3-(piperidin-2-yl)pyridine, known as anabasine, is a naturally occurring alkaloid, the (R)-enantiomer is a synthetic analogue with distinct binding properties. This difference underscores that the biological activity is not merely dependent on the chemical formula but on the precise three-dimensional structure. In some instances, one enantiomer may be highly active while the other is virtually inactive. For example, in a series of imidazo[1,2-a]pyridine (B132010) analogues, the (S)-enantiomer was identified as the active form against the respiratory syncytial virus (RSV). This enantiomer-specific activity is a common theme in the study of chiral heterocyclic compounds and drives the need for enantiomerically pure synthesis for therapeutic applications.
Systematic Modifications of the Pyridine (B92270) Moiety
The pyridine ring is a key structural component that significantly influences the potency and selectivity of 2-[(3R)-3-Piperidyl]pyridine analogues. Modifications to this aromatic ring, including the position of the nitrogen atom and the nature and placement of substituents, are critical determinants of biological activity.
The location of substituents on the pyridine ring can dramatically alter a compound's interaction with its biological target. For example, in a series of antitubercular hybrids, derivatives with a 4-pyridyl moiety were generally more active than those with 2-pyridyl or 3-pyridyl isomers. Similarly, for analogues of A-84543, a potent nAChR ligand, the 3-pyridyl ethers demonstrated the highest affinity. nih.gov Shifting the phenyl group on a pyridine scaffold from position 6 to positions 3, 4, or 5 resulted in inactive compounds. mdpi.com
The position of the nitrogen atom within the pyridine ring itself is also crucial. Replacement of the pyridine core with a pyrazine (B50134) ring in a series of antimalarial compounds led to a novel class with potent oral activity. nih.gov However, other alterations to the pyridine core often resulted in a loss of activity. nih.gov
Table 1: Effect of Pyridine Moiety Isomerism on Biological Activity
| Compound Series | Isomer Position | Observed Activity | Reference |
|---|---|---|---|
| Antitubercular Hybrids | 4-pyridyl | More active | |
| Antitubercular Hybrids | 2-pyridyl or 3-pyridyl | Less active | |
| A-84543 Analogues (nAChR ligands) | 3-pyridyl ethers | Highest affinity | nih.gov |
| MSK1 Inhibitors | 6-phenyl | Active | mdpi.com |
| MSK1 Inhibitors | 3-, 4-, or 5-phenyl | Inactive | mdpi.com |
The electronic and steric properties of substituents on the pyridine ring are fundamental to the potency of the analogues. Electronic properties refer to the electron-donating or electron-withdrawing nature of a substituent, while steric properties relate to its size and shape.
In studies of epibatidine (B1211577) analogues, which are also nAChR agonists, substitutions on the 2'-pyridine ring had significant effects. nih.gov For instance, a fluoro-substituted analogue showed much greater affinity for β2-containing nAChRs over β4-containing subtypes. nih.gov An amino-substituted analogue also displayed higher affinity for β2- over β4-containing receptors and greater efficacy at the α3β4 subtype. nih.gov Conversely, hydroxy, dimethylamino, and trifluoromethanesulfonate (B1224126) analogues had very low affinities. nih.gov This indicates that both the electronic nature and the size of the substituent are critical.
A study on antiproliferative pyridine derivatives found that the presence of -OMe, -OH, -C=O, and -NH2 groups enhanced activity, whereas halogen atoms or bulky groups tended to decrease it. nih.gov In a series of MSK1 inhibitors, a 3-chloro derivative showed slightly better activity than the parent compound, while electron-donating groups like -OMe or other electron-withdrawing groups like -CF3 at different positions were less effective. mdpi.com
The Gasteiger-Huckel charge on the pyridine nitrogen, which is influenced by substituents, has also been correlated with activity. For a series of pyridyl ether analogues, the charge differed between 2-pyridyl, 3-pyridyl, and 4-pyridyl ethers, which corresponded to differences in their affinity for nAChRs. nih.gov
Table 2: Influence of Pyridine Substituents on nAChR Affinity/Efficacy
| Substituent | Effect on Affinity/Efficacy | Receptor Subtype Specificity | Reference |
|---|---|---|---|
| Fluoro | 52- to 875-fold greater affinity | β2- vs. β4-containing | nih.gov |
| Amino | 10- to 115-fold greater affinity | β2- vs. β4-containing | nih.gov |
| Norchloro | 114- to 3500-fold greater affinity | β2- vs. β4-containing | nih.gov |
| Bromo | 4- to 55-fold greater affinity | β2- vs. β4-containing | nih.gov |
| Hydroxy, Dimethylamino, Trifluoromethanesulfonate | Low affinity | N/A | nih.gov |
Chemical Derivatization and Substitution Patterns on the Piperidine Ring
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry. nih.gov Modifications to this ring in 2-[(3R)-3-Piperidyl]pyridine analogues can significantly impact their pharmacological properties.
Systematic derivatization of the piperidine ring has been explored to optimize the activity of various compounds. For instance, in a series of CXCR3 chemokine antagonists, substitution at the 2'-position of a piperazine (B1678402) ring (a related six-membered heterocycle) attached to a piperidine had a pronounced effect on receptor affinity. nih.gov An analogue with a 2'(S)-ethylpiperazine moiety exhibited a very high affinity with an IC50 of 0.2 nM. nih.gov
For a series of monoamine oxidase (MAO) inhibitors derived from piperine, a 4-methyl piperidine substituent resulted in high MAO-B inhibition. nih.gov The introduction of a piperidin-1-yl group on the pyridine ring of a cholesterol 24-hydroxylase (CH24H) inhibitor led to a compound with single-digit nanomolar inhibitory activity. acs.org This suggests that the sp3 carbon at the 4-position of the piperidine ring may contribute to a more favorable positioning of the molecule within the binding site. acs.org
The synthesis of piperidine derivatives often involves the hydrogenation of the corresponding pyridine compounds. google.comgoogle.com Various catalytic systems, such as those based on iridium, have been developed for the stereoselective reduction of pyridines to piperidines, allowing for the creation of multi-substituted piperidines with diverse functionalities. chemrxiv.org These synthetic advancements enable a broader exploration of the chemical space around the piperidine scaffold, facilitating the development of more potent and selective therapeutic agents. mdpi.comnih.gov
Influence of Nitrogen Atom Modifications on Receptor Binding and Functional Activity
The nitrogen atoms within the pyridine and piperidine rings of 2-[(3R)-3-piperidyl]pyridine are key pharmacophoric features that significantly influence its binding affinity and functional activity at nAChRs. Modifications to these nitrogen atoms have been shown to modulate subtype selectivity and efficacy.
The protonated nitrogen of the piperidine ring is crucial for the initial electrostatic interaction with the receptor. It is widely accepted that the cationic center of nicotinic agonists forms a significant cation-π interaction with a conserved tryptophan residue in the receptor's binding site. nih.gov Studies on related nicotinic ligands have demonstrated that N-methylation of the piperidine or pyrrolidine (B122466) ring can have varied effects depending on the nAChR subtype. For instance, in a series of 2-(3-pyridylaminomethyl)pyrrolidine analogues, N-methylation did not consistently alter binding affinity across different nAChR subtypes. nih.gov
The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, an interaction that is vital for the proper orientation of the ligand within the binding pocket. nih.gov Research on nicotine (B1678760) and its analogues has highlighted the importance of this hydrogen bond for potent receptor activation. nih.gov While direct studies on the modification of the pyridine nitrogen in 2-[(3R)-3-piperidyl]pyridine are limited, research on analogous compounds where the pyridine ring is replaced by other moieties underscores the significance of this hydrogen bond acceptor. For example, replacing the pyridyl group of nicotine with a phenyl ring, which eliminates the hydrogen bond accepting nitrogen, results in a dramatic loss of agonist activity. nih.gov
| Compound/Analog Series | Modification | Receptor Subtype | Effect on Binding/Activity | Reference(s) |
| Nicotine Analogs | Phenyl replacement for pyridyl | nAChR | Drastic reduction in agonist activity | nih.gov |
| 2-(3-Pyridylaminomethyl)pyrrolidine/piperidine | N-methylation | nAChR | Inconsistent changes in affinity | nih.gov |
| 2-(3-Pyridylaminomethyl)pyrrolidine/piperidine | Chloro substitution on pyridine | nAChR | Inconsistent changes in affinity | nih.gov |
| Pyridyl Ethers | Substitution on pyridine ring | α4β2 nAChR | Dramatic effects on binding affinity | sigmaaldrich.com |
Conformational Analysis and Steric Hindrance of Piperidine Ring Substituents
The conformation of the piperidine ring and the steric bulk of its substituents are critical factors that govern the binding affinity and selectivity of 2-[(3R)-3-piperidyl]pyridine analogues. The stereochemistry of the piperidyl moiety is a key determinant of its interaction with the nAChR.
Studies on related azacyclic compounds have shown that the ring size of the azacycle can dramatically affect receptor binding affinity. For instance, in a series of pyridyl ethers, variations in the size of the azacycle led to a wide range of IC50 values at the α4β2 nAChR. sigmaaldrich.com Furthermore, a comparative study of 2-(3-pyridylaminomethyl)azetidine, pyrrolidine, and piperidine analogues revealed that the pyrrolidinyl and many azetidinyl compounds generally exhibited enhanced binding affinity compared to the piperidine analogues. nih.gov This suggests that the conformational constraints imposed by the ring size play a significant role in optimizing receptor interactions.
The conformational preference of substituents on the piperidine ring is also crucial. A study on 2-substituted piperazines, which are structurally related to piperidines, found that an axial conformation was preferred for 1-acyl and 1-aryl substituted compounds. nih.gov This axial orientation was found to place the basic and pyridyl nitrogens in a spatial arrangement that closely mimics that of nicotine, facilitating a favorable binding orientation at the α7 nAChR. nih.gov This highlights the importance of the three-dimensional arrangement of pharmacophoric elements for effective receptor engagement.
| Analog Series | Structural Variation | Receptor Subtype | Impact on Binding/Conformation | Reference(s) |
| Pyridyl Ethers | Variation in azacycle ring size | α4β2 nAChR | Significant effect on binding affinity | sigmaaldrich.com |
| 2-(3-Pyridylaminomethyl)azacycles | Azetidine (B1206935), Pyrrolidine vs. Piperidine | nAChR | Pyrrolidine and azetidine analogs showed higher affinity | nih.gov |
| 2-Substituted Piperazines | 1-Acyl/Aryl substitution | α7 nAChR | Axial conformation preferred, mimicking nicotine | nih.gov |
Scaffold Hopping and Bioisosteric Replacements in Related Heterocyclic Systems
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved pharmacological properties. These approaches have been applied to ligands targeting nAChRs, including those with piperidine and pyridine motifs.
Bioisosteric replacement of the pyridine ring has been explored to modulate selectivity and other properties. For instance, a 3,5-disubstituted benzene (B151609) ring has been used as a replacement for the 3-pyridinyl moiety in anabaseine (B15009) derivatives to gain selectivity for the α3β4 nAChR subtype. nih.gov Another study demonstrated that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, suggesting its potential applicability in nAChR ligand design. rsc.org The replacement of the pyridine ring with a phenol (B47542) has also been considered a viable bioisosteric substitution. researchgate.net
The piperidine ring has also been a target for bioisosteric replacement. In the design of muscarinic acetylcholine (B1216132) receptor ligands, various heterocyclic systems have been investigated as replacements for a lactone ring, demonstrating the utility of this approach in modulating receptor interactions. baranlab.org While specific examples of scaffold hopping originating directly from 2-[(3R)-3-piperidyl]pyridine are not extensively documented, the principles have been applied to related structures. For example, a study on neurokinin-3 receptor antagonists employed scaffold hopping from a fused piperidine-type structure to identify novel heterocyclic scaffolds with improved properties. nih.gov
| Original Scaffold/Moiety | Bioisosteric Replacement/Scaffold Hop | Target/Context | Outcome | Reference(s) |
| 3-Pyridinyl (in Anabaseine) | 3,5-Disubstituted Benzene | α3β4 nAChR | Gained selectivity | nih.gov |
| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Quorum Sensing Inhibitors | Enhanced activity | rsc.org |
| Fused Piperidine (in NK3R Antagonist) | Isoxazolo[3,4-c]piperidine | Neurokinin-3 Receptor | Identified novel active scaffold | nih.gov |
Ligand-Receptor Interaction Analysis through Computational Modeling and Crystallography
Computational modeling and X-ray crystallography have been indispensable tools for understanding the interactions between nicotinic ligands and their receptors at the molecular level. Although a crystal structure of 2-[(3R)-3-piperidyl]pyridine bound to a nAChR is not available, studies on related ligands and receptor models provide valuable insights.
Acetylcholine-binding protein (AChBP), a soluble homolog of the extracellular domain of nAChRs, has been extensively used as a structural surrogate for studying ligand binding. nih.govnih.gov Crystal structures of AChBP in complex with various nicotinic agonists have revealed key interactions, such as the cation-π interaction with a tryptophan residue and hydrogen bonding with residues in the binding pocket. nih.gov
Computational modeling, including molecular docking and molecular dynamics simulations, has been employed to predict the binding modes of nicotinic ligands. For instance, molecular modeling of 2-substituted piperazines at the α7 nAChR suggested that the R enantiomers can bind with their basic and pyridyl nitrogens co-localized with those of the potent agonist epibatidine. nih.gov Such studies help in rationalizing SAR data and in the design of new analogues with improved affinity and selectivity.
A crystal structure of the human neuronal α2 nAChR extracellular domain has been solved in complex with the agonist epibatidine, providing a detailed view of the ligand binding pocket in a human neuronal nAChR. nih.gov This structure, along with others, serves as a valuable template for homology modeling of other nAChR subtypes and for structure-based drug design efforts targeting these receptors.
| Method | System/Ligand | Key Findings | Reference(s) |
| X-ray Crystallography | AChBP with Nicotine | Revealed water-mediated hydrogen bond of pyridine N | nih.gov |
| Molecular Modeling | 2-Substituted Piperazines at α7 nAChR | Predicted binding mode mimicking epibatidine | nih.gov |
| X-ray Crystallography | Human α2 nAChR ECD with Epibatidine | Provided detailed structure of a human neuronal nAChR binding site | nih.gov |
| Computational Modeling | Piperidine derivatives with AChBP | Predicted binding modes for structure optimization | nih.gov |
Molecular Mechanism of Action of 2 3r 3 Piperidyl Pyridine Dihcl
Identification and Validation of Primary Molecular Targets
There is no direct evidence in the scientific literature identifying and validating the primary molecular targets of 2-[(3R)-3-Piperidyl]pyridine diHCl itself. Research has focused on incorporating this moiety into larger molecules to target specific proteins. For instance, the piperidine (B6355638) ring is a crucial structural element for achieving high affinity for the σ1 receptor in some series of compounds. In comparative studies, the replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to dramatically increase affinity for the σ1 receptor while maintaining high affinity for the histamine (B1213489) H3 receptor (H3R). One such derivative containing the piperidine structure displayed a σ1 receptor Ki of 3.64 nM, in stark contrast to its piperazine analogue, which had a much lower affinity with a Ki of 1531 nM.
The stereochemistry at the 3-position of the piperidine ring is known to be a critical factor for biological activity. The (R)-configuration, as specified in this compound, can significantly influence binding affinity and functional potency at various receptors. However, studies that systematically evaluate the binding profile of this specific, unfunctionalized compound across a wide range of targets are not present in the available literature.
Detailed Characterization of Binding Sites and Modes through Structural Studies (e.g., co-crystal structures)
No co-crystal structures of this compound in complex with a biological target have been published. Such structural studies are essential for understanding the precise binding orientation and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern ligand-receptor recognition. Without these studies, any description of the binding mode of this particular compound would be purely speculative.
Biophysical Techniques for Elucidating Ligand-Target Interaction Kinetics and Thermodynamics
Detailed biophysical characterization of the interaction between this compound and any putative biological target is not available. Techniques such as Surface Plasmon Resonance (SPR) for determining association and dissociation rate constants (k_on and k_off), or Isothermal Titration Calorimetry (ITC) for measuring the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry), have not been reported for this specific compound.
Elucidation of Downstream Intracellular Signaling Cascades
Given the absence of a confirmed primary molecular target for this compound, there is no research elucidating the downstream intracellular signaling cascades that it might modulate.
Pathway Activation and Modulation in Cellular Systems
There are no published studies that investigate the effects of this compound on specific signaling pathways in cellular systems. Research in this area would typically involve treating cultured cells with the compound and measuring changes in the levels of second messengers (e.g., cAMP, Ca2+), the phosphorylation status of key signaling proteins (e.g., kinases, transcription factors), or the expression of target genes. This foundational research has not been conducted or at least not been made public for this compound.
Correlation between Molecular Activity and Cellular Phenotypes
Without an established molecular activity, it is not possible to draw a correlation to any cellular phenotypes. Studies that would link a specific molecular interaction of this compound to a measurable cellular outcome, such as cell proliferation, differentiation, migration, or apoptosis, are absent from the scientific literature.
Advanced Research and Future Perspectives for 2 3r 3 Piperidyl Pyridine Dihcl
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Profiles
The development of next-generation analogues of the 2-[(3R)-3-Piperidyl]pyridine scaffold is a cornerstone of advancing its therapeutic potential. The core principle of rational design is to systematically modify the molecule's structure to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The stereochemistry at the chiral center of the piperidine (B6355638) ring is a crucial determinant of biological activity, profoundly impacting receptor binding affinity and functional potency.
Key strategies employed in the rational design of novel analogues include:
Molecular Hybridization: This technique involves the rational merging of pharmacophoric elements from two or more known bioactive molecules to create a new hybrid compound with potentially superior activity. mdpi.com For instance, fragments of an existing drug can be combined with a novel nucleus, like a pyrrolo[2,3-d]pyrimidine, guided by initial molecular docking studies to ensure favorable binding. mdpi.comnih.gov
Scaffold Hopping: This approach aims to identify new core structures (scaffolds) that maintain the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This is particularly useful for moving into new chemical space to circumvent issues like undesirable pharmacokinetic properties or existing intellectual property. nih.gov Researchers have successfully used this strategy to design novel 3,4-disubstituted pyridine (B92270) derivatives as potent and selective enzyme inhibitors. acs.org
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural modifications influence biological activity. For piperidinyl-pyridine derivatives, research focuses on the effects of substituents on both the pyridine and piperidine rings. For example, in a series of arylpyridin-2-yl guanidine (B92328) derivatives, the introduction of a 3-pyridyl moiety was found to be beneficial for activity, whereas a 4-pyridyl group was detrimental, highlighting the specific π-π interactions that may exist with the target protein. mdpi.com
The synthesis of these rationally designed analogues often employs advanced chemical methodologies. Convergent strategies using key precursors allow for the rapid introduction of diverse chemical groups. mdpi.com Common reactions include Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, which are effective for creating new carbon-carbon and carbon-nitrogen bonds, respectively, to build the final complex molecules in good yields. nih.gov
Application of Computational Chemistry and Chemoinformatics in Drug Discovery
Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new chemical entities before their physical synthesis.
Virtual screening and de novo design are powerful computational strategies for identifying novel molecular scaffolds with desired biological activity.
Virtual Screening: This process involves the computational screening of large libraries of chemical compounds to identify those likely to bind to a specific biological target.
Ligand-Based Virtual Screening: This method uses a known active molecule as a template to search for other compounds with similar properties. nih.gov Techniques often rely on 2D or 3D similarity searches, using molecular fingerprints (like ECFP_4) to describe the identity and connectivity of atoms. nih.gov This approach has been used to expand hit chemotypes and improve antiparasitic activity for imidazo[1,2-a]pyridine (B132010) series. nih.gov
Scaffold-Focused Virtual Screening: This is a more advanced technique that performs similarity searches between a query scaffold and a library of scaffolds. nih.gov It is particularly effective for "scaffold hopping," identifying compounds with a new core structure but similar activity, which can lead to novel intellectual property and improved drug properties. nih.gov
De Novo Design: This strategy involves the computational construction of novel molecules. It can be achieved by cyclizing smaller chemical fragments into substituted rings or by using algorithms to "grow" a molecule within the binding site of a target protein. nih.gov This approach is valuable for exploring new chemical space and generating highly diverse compound libraries for SAR studies. nih.govchemrxiv.org
Predictive modeling in the preclinical phase is crucial for estimating a compound's behavior in a biological system and for guiding further development.
Predictive Pharmacokinetic (PK) Modeling: PK modeling aims to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. Physiologically based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the fate of a drug in the body. nih.gov These models integrate in vitro data (e.g., from human hepatocytes) and preclinical data from animal studies. nih.gov Allometric scaling is often used to predict human PK parameters, such as plasma clearance and volume of distribution, from data obtained in multiple animal species. nih.gov For example, preclinical studies on a MET kinase inhibitor showed oral bioavailability ranging from 11.2% in rats to 88.0% in mice, and this data was used to project human dose estimates. nih.gov Transporter studies are also critical, as they can indicate whether a compound is likely to be a substrate for efflux transporters like MDR1 and BCRP, which can impact its distribution and efficacy. nih.gov
Table 1: Example of Preclinical Pharmacokinetic Parameters for a Novel Kinase Inhibitor
| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) | Oral Bioavailability (%) |
|---|---|---|---|---|
| Mouse | 15.8 | 2.1 | N/A | 88.0 |
| Rat | 36.6 | 9.0 | 1.67 | 11.2 |
| Dog | 2.44 | 2.4 | 16.3 | 55.8 |
| Monkey | 13.9 | N/A | N/A | 72.4 |
Data sourced from a preclinical study on GNE-A, a MET kinase inhibitor, for illustrative purposes. nih.gov
Predictive Pharmacodynamic (PD) Modeling: PD modeling establishes a quantitative relationship between drug exposure (PK) and the resulting pharmacological effect. nih.gov This is an iterative process where initial models are refined as more data becomes available. nih.gov By linking PK and PD, these models can predict the dose required to achieve a desired level of target engagement or efficacy. For instance, PK/PD modeling in a tumor xenograft mouse model projected that oral doses of 5.6 and 13 mg/kg/day would be needed for 50% and 90% tumor growth inhibition, respectively. nih.gov Such models are critical for determining the recommended Phase II dose for clinical trials. nih.gov
Integration with Systems Biology Approaches for Comprehensive Biological Impact Assessment
Systems biology offers a holistic framework to understand the complex biological impact of a drug candidate beyond its primary target. nih.govnih.gov This approach integrates large datasets from genomics, proteomics, and metabolomics to model the dynamic interactions within an entire biological system. nih.gov Rather than focusing on a single pathway, systems biology analyzes how a compound perturbs complex networks, providing a more comprehensive assessment of its effects, including potential off-target activities and downstream consequences. nih.govnih.gov
One key application within this field is network pharmacology . This computational strategy builds interaction networks connecting the drug compound, its protein targets, and the biological pathways associated with a disease. mdpi.com By analyzing these complex networks, researchers can identify key protein modules and biological pathways that might be affected by the therapeutic agent. mdpi.com This approach helps to elucidate the mechanism of action on a systemic level and can reveal why a drug may be effective, or it can predict potential adverse effects by identifying unintended network perturbations. nih.govmdpi.com For drug candidates like derivatives of 2-[(3R)-3-Piperidyl]pyridine, a systems biology approach can provide a deeper understanding of their impact on neuronal signaling networks, helping to build a more complete picture of their therapeutic potential and safety profile.
Strategic Development Pathways in Preclinical Drug Discovery
The preclinical development pathway for a compound scaffold like 2-[(3R)-3-Piperidyl]pyridine is a strategic and iterative process designed to select the most promising candidate for clinical trials. This pathway integrates all the previously discussed methodologies.
Lead Optimization: Starting with a lead compound, computational chemistry (6.2) and rational design principles (6.1) are used to create a library of new analogues with predicted improvements in potency, selectivity, and ADME properties. nih.govacs.org
Iterative PK/PD Modeling: As new analogues are synthesized, they are tested in preclinical models. The resulting data on drug exposure (PK) and biological effect (PD) are used to build and continuously refine PK/PD models. nih.gov This iterative cycle is crucial for establishing a clear dose-exposure-response relationship. nih.gov
Identifying the Efficacy Driver: Specialized preclinical studies, such as dose fractionation, are designed to determine the key pharmacokinetic driver of efficacy (e.g., maximum concentration (Cmax), minimum concentration (Cmin), or the total exposure over time (AUC)). nih.gov
Translational Modeling and Dose Prediction: The refined PK/PD models, incorporating data from in vitro assays, animal studies, and sometimes human biopsy data, are used to predict the biologically effective dose in humans. nih.gov The goal is to select a dose that achieves a predefined level of target inhibition (e.g., ≥95% MET inhibition) in a high percentage of the patient population. nih.gov
Comprehensive Impact Assessment: Throughout this process, systems biology approaches (6.3) can be applied to gain a broader understanding of the candidate's biological impact, helping to de-risk the compound before it enters human trials. nih.govmdpi.com
Ultimately, this integrated strategy allows researchers to build a robust data package that supports the selection of a single development candidate with a high probability of success, a well-defined therapeutic window, and a proposed dose and schedule for initial clinical studies. nih.gov
Q & A
Q. What are the optimal synthesis conditions for 2-[(3R)-3-Piperidyl]pyridine diHCl to achieve high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and acid-mediated cyclization. Key parameters include:
- Solvent selection : Dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve intermediates .
- Base choice : NaOH in aqueous phase improves reaction efficiency by deprotonating intermediates .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) enhances purity to >99% .
- Stoichiometry : A 1:1.2 molar ratio of pyridine precursor to piperidine derivative minimizes side reactions .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm structural integrity; deuterated DMSO or DO resolves hygroscopicity-induced broadening .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 209.1 for the free base) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can stereochemical integrity of the (3R)-piperidyl moiety be preserved during synthetic modifications?
- Methodological Answer :
- Chiral auxiliaries : Use (R)-BINOL or tartaric acid derivatives to prevent racemization during nucleophilic substitutions .
- Low-temperature reactions : Conduct steps below 0°C to minimize thermal epimerization .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration ambiguities .
Q. How to address contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) in derivatives of this compound?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., piperidine ring puckering) .
- Isotopic labeling : - or -labeling simplifies complex splitting in pyridine-proximal protons .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict chemical shifts and coupling constants to validate experimental data .
Q. What strategies mitigate toxicity risks during in vitro assays with this compound?
- Methodological Answer :
- Dose optimization : Pre-screen IC values using MTT assays (e.g., 0.1–100 µM range in HEK293 cells) .
- Ventilation : Use fume hoods for weighing and handling; avoid aerosolization .
- Waste disposal : Neutralize acidic residues with NaHCO before aqueous disposal .
Experimental Design & Data Analysis
Q. How to design enzyme inhibition studies using this compound as a potential inhibitor?
- Methodological Answer :
- Kinetic assays : Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., acetylcholinesterase inhibition monitored via Ellman’s assay at 412 nm) .
- Docking simulations : AutoDock Vina predicts binding poses to piperidine/pyridine-sensitive targets (e.g., nicotinic acetylcholine receptors) .
- Control experiments : Include vehicle (DMSO) and positive controls (e.g., donepezil for cholinesterases) .
Q. What are best practices for resolving low reproducibility in receptor binding assays involving this compound?
- Methodological Answer :
- Batch consistency : Validate compound purity via HPLC before each assay .
- Radioligand specificity : Use -labeled antagonists (e.g., -MLA for α7 nAChR) to reduce nonspecific binding .
- Data normalization : Express results as % inhibition relative to baseline (vehicle) and positive control .
Safety & Storage
Q. What are critical storage conditions to ensure long-term stability of this compound?
- Methodological Answer :
- Temperature : Store at -20°C in airtight, light-resistant vials; avoid freeze-thaw cycles .
- Desiccant : Include silica gel packs to counteract hygroscopicity .
- Stability monitoring : Perform biannual HPLC checks to detect degradation (e.g., hydrolyzed piperidine rings) .
Q. How to manage acute exposure incidents (e.g., skin contact or inhalation) during handling?
- Methodological Answer :
- Skin decontamination : Immediately rinse with 10% polyethylene glycol 400 in water for 15 minutes .
- Inhalation : Administer 100% O via mask; monitor for bronchospasm .
- Medical consultation : Provide SDS (GHS H302/H315 codes) to healthcare providers .
Data Contradiction & Resolution
Q. How to reconcile conflicting solubility data (e.g., DMSO vs. aqueous buffer) in pharmacokinetic studies?
- Methodological Answer :
- Co-solvents : Use 10% β-cyclodextrin to enhance aqueous solubility without altering bioactivity .
- pH adjustment : Solubilize in PBS (pH 4.5) for protonated piperidine forms .
- Dynamic light scattering (DLS) : Confirm nanoparticle-free solutions to avoid false solubility readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
